

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *7-chloro-1H-indazole-5-carboxylic acid*

CAS No.: 1031417-54-5

Cat. No.: B2421912

[Get Quote](#)

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high affinity. The indazole ring system is a premier example of such a scaffold.[1][2] Its unique combination of a fused aromatic system, a hydrogen bond-donating NH group, and a hydrogen bond-accepting pyridine-like nitrogen atom makes it an exceptional bioisostere for native structures like indole and phenol.[1] This mimicry, coupled with enhanced metabolic stability and synthetic tractability, has cemented the indazole core in a portfolio of FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib, and the antiemetic Granisetron.[2]

This guide provides a detailed technical overview of a specific, highly functionalized derivative: **7-chloro-1H-indazole-5-carboxylic acid**. The strategic placement of the chloro and carboxylic acid groups on the indazole core makes this molecule a versatile and valuable building block for synthetic chemists. The carboxylic acid serves as a primary handle for amide bond formation—a cornerstone of drug-linker chemistry—while the chloro substituent offers a site for advanced cross-coupling reactions, enabling the exploration of diverse chemical space. We will delve into its core identifiers, physicochemical properties, a representative synthesis strategy, and its critical applications for researchers and drug development professionals.

Part 1: Molecular Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. The canonical SMILES and InChI strings provide unambiguous, machine-readable representations of the molecular structure.

Identifier	Value	Source
IUPAC Name	7-chloro-1H-indazole-5-carboxylic acid	-
CAS Number	1031417-54-5	[3]
Molecular Formula	C ₈ H ₅ ClN ₂ O ₂	[4]
Molecular Weight	196.59 g/mol	[3]
Canonical SMILES	<chem>C1=C(C=C(C2=C1C=NN2)Cl)C(=O)O</chem>	[4]
InChI	InChI=1S/C8H5ClN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)	[4]
InChIKey	FWEAJWWRFMELBH-UHFFFAOYSA-N	[4]
Predicted XlogP	2.1	[4]
Physical State	Brown to pale brown solid	[3]

Part 2: A Representative Synthesis Workflow for the Indazole Core

While specific, scaled-up manufacturing protocols for **7-chloro-1H-indazole-5-carboxylic acid** are often proprietary, a robust synthesis can be designed based on established methods for constructing the indazole ring system.[2][5] A common and effective strategy involves the cyclization of an appropriately substituted ortho-tolunitrile derivative. This approach provides excellent control over regiochemistry.

The following protocol is a representative, self-validating workflow. The causality for each step is explained to provide insight into the experimental design.

Experimental Protocol: Synthesis via Diazotization-Cyclization

Objective: To synthesize the **7-chloro-1H-indazole-5-carboxylic acid** core from a functionalized aniline precursor.

Step 1: Synthesis of the Precursor - Methyl 3-amino-5-chloro-4-methylbenzoate

- Rationale: This step assembles the required carbon skeleton with the amine and methyl groups positioned ortho to each other, which is critical for the subsequent cyclization to form the five-membered nitrogen-containing ring. The ester group serves as a protected form of the final carboxylic acid.
- Procedure:
 - Begin with commercially available 3-amino-4-methylbenzoic acid.
 - Protect the amine group (e.g., via acetylation with acetic anhydride).
 - Perform a regioselective chlorination at the position ortho to the activating amino group and para to the deactivating carboxyl group.
 - Esterify the carboxylic acid using methanol under acidic conditions (e.g., Fischer esterification with H_2SO_4).
 - Deprotect the amine group (e.g., via hydrolysis) to yield the aniline precursor.

Step 2: Diazotization of the Aniline Precursor

- Rationale: This is the key activation step. The primary aromatic amine is converted into a diazonium salt using a nitrite source under acidic conditions. The resulting diazonium group is an excellent leaving group (N_2) and facilitates the subsequent intramolecular cyclization.
- Procedure:

- Dissolve Methyl 3-amino-5-chloro-4-methylbenzoate (1.0 equiv) in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) at 0-5 °C. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
- Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture at this temperature for 30-60 minutes. The reaction progress can be monitored by testing for the presence of excess nitrous acid with starch-iodide paper.

Step 3: Intramolecular Cyclization to form the Indazole Ring

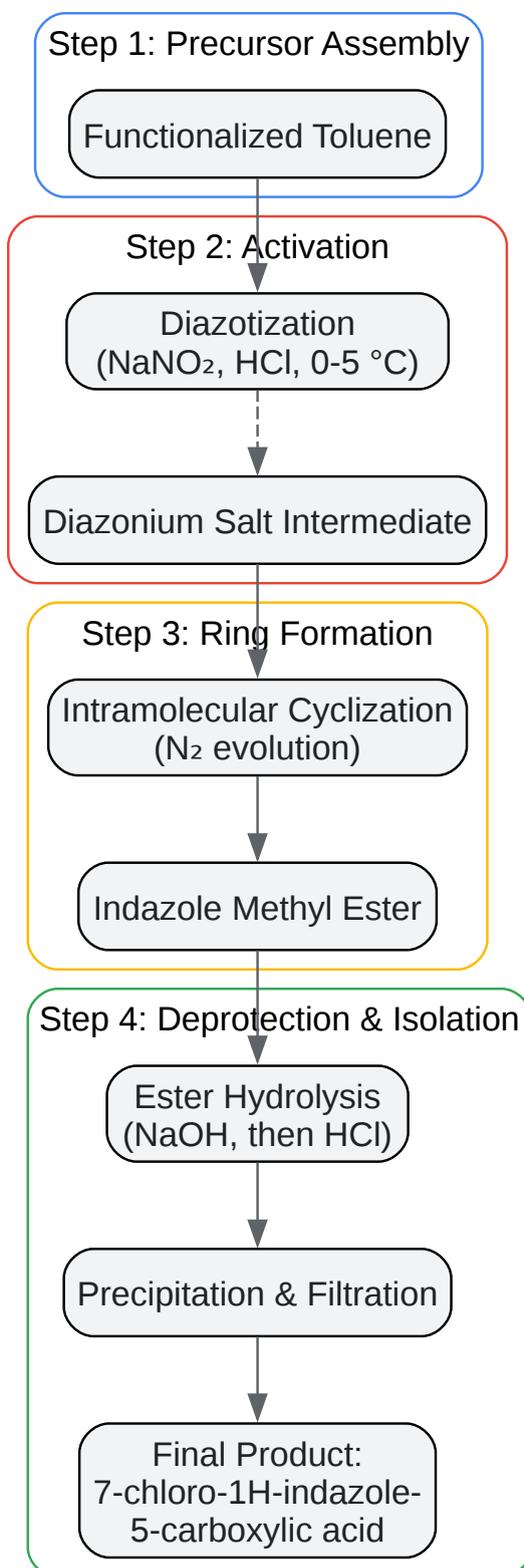
- Rationale: The diazonium salt intermediate undergoes an intramolecular cyclization. The adjacent methyl group is deprotonated, and the resulting carbanion attacks the diazonium group, displacing nitrogen gas and forming the indazole ring. This is a classic method for indazole synthesis.
- Procedure:
 - Slowly warm the reaction mixture to room temperature. Vigorous evolution of N₂ gas should be observed.
 - Continue stirring for several hours or until the gas evolution ceases. Monitor the reaction completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - The product at this stage is the methyl ester of the target molecule.

Step 4: Hydrolysis of the Ester

- Rationale: The final step is the deprotection of the carboxylic acid. Basic hydrolysis (saponification) is a standard and high-yielding method for converting the methyl ester back to the carboxylic acid.
- Procedure:
 - Add a solution of sodium hydroxide (NaOH, ~3.0 equiv) to the reaction mixture.

- Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
- Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2-3.
- The desired product, **7-chloro-1H-indazole-5-carboxylic acid**, will precipitate out of the solution.
- Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Workflow Visualization



[Click to download full resolution via product page](#)

Fig 1. Representative synthetic pathway for **7-chloro-1H-indazole-5-carboxylic acid**.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of **7-chloro-1H-indazole-5-carboxylic acid** lies in its utility as a molecular scaffold for building more complex drug candidates. The indazole core itself is known to interact with the hinge region of many protein kinases, making it a foundational element in the design of kinase inhibitors.[1]

- **Kinase Inhibitor Development:** The indazole moiety can form critical hydrogen bonds with the backbone of the kinase hinge, mimicking the interaction of the natural ATP substrate. The carboxylic acid at the 5-position can be used as an anchor point to extend a side chain into the solvent-exposed region, allowing chemists to fine-tune selectivity and physicochemical properties.
- **Fragment-Based Drug Discovery (FBDD):** This molecule is an ideal candidate for FBDD campaigns. The core indazole fragment provides a high-probability binding motif, while the functional handles (chloro and carboxyl) allow for rapid library generation to explore the surrounding binding pockets of a target protein.[1]
- **Intermediate for Complex Heterocycles:** Indazole derivatives are key intermediates in the synthesis of complex molecules. For example, related indazole amines are used to construct potent therapeutics like Lenacapavir, an HIV capsid inhibitor.[6] This highlights the role of functionalized indazoles as critical building blocks for novel therapeutic agents.
- **Probes for Chemical Biology:** By attaching fluorescent tags or biotin labels via the carboxylic acid group, researchers can create chemical probes to study the localization and interactions of target proteins within a cellular context.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of **7-chloro-1H-indazole-5-carboxylic acid** is essential.

- **Hazard Statements:** Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection (P280).
 - Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
 - Use only outdoors or in a well-ventilated area (P271).
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
- Storage: Store in a dry, well-sealed container at room temperature (20-22 °C), preferably under an inert atmosphere.[3]

This molecule is intended for research and development purposes only and should be handled by trained professionals in a laboratory setting.[3]

References

- PubChemLite. **7-chloro-1h-indazole-5-carboxylic acid** (C₈H₅ClN₂O₂). Available from: [\[Link\]](#)
- Hoffman Fine Chemicals. CAS RN 1031417-54-5 | **7-Chloro-1H-indazole-5-carboxylic acid**. Available from: [\[Link\]](#)
- Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [\[Link\]](#)
- Organic Chemistry Portal. Synthesis of indazoles. Available from: [\[Link\]](#)
- Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. Available from: [\[Link\]](#)
- Gaikwad, D. D., et al. Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available from: [\[Link\]](#)
- PubChem. 1H-Indazol-5-ol | C₇H₆N₂O | CID 101438. Available from: [\[Link\]](#)

- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [\[Link\]](#)
- Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Scientific Reports. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. img01.pharmablock.com](http://img01.pharmablock.com) [img01.pharmablock.com]
- [2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC](https://pubmed.ncbi.nlm.nih.gov/35812345/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/35812345/)]
- [3. hoffmanchemicals.com](http://hoffmanchemicals.com) [hoffmanchemicals.com]
- [4. PubChemLite - 7-chloro-1h-indazole-5-carboxylic acid \(C8H5ClN2O2\)](https://pubchemlite.lcsb.uni.lu/entry/7-chloro-1h-indazole-5-carboxylic-acid) [[pubchemlite.lcsb.uni.lu](https://pubchemlite.lcsb.uni.lu/entry/7-chloro-1h-indazole-5-carboxylic-acid)]
- [5. Indazole synthesis](http://organic-chemistry.org) [organic-chemistry.org]
- [6. chemrxiv.org](https://chemrxiv.org) [chemrxiv.org]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Indazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2421912#7-chloro-1h-indazole-5-carboxylic-acid-smiles-and-inchi-strings\]](https://www.benchchem.com/product/b2421912#7-chloro-1h-indazole-5-carboxylic-acid-smiles-and-inchi-strings)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com